molecular formula C18H23ClN6O2S B12151001 4-(4-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide

4-(4-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide

Cat. No.: B12151001
M. Wt: 422.9 g/mol
InChI Key: KRQIDKNQHQAWRL-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide features a piperazine-carboxamide core linked to a 4-chlorophenyl group and a substituted 1,3,4-thiadiazole moiety. This structural framework is common in bioactive molecules targeting enzymes or receptors involved in apoptosis, inflammation, or neurological pathways .

Properties

Molecular Formula

C18H23ClN6O2S

Molecular Weight

422.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H23ClN6O2S/c1-12(2)16-22-23-17(28-16)21-15(26)11-20-18(27)25-9-7-24(8-10-25)14-5-3-13(19)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,20,27)(H,21,23,26)

InChI Key

KRQIDKNQHQAWRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Substituted Piperazine Synthesis

The 4-(4-chlorophenyl)piperazine scaffold is synthesized via Buchwald-Hartwig amination of 1-bromo-4-chlorobenzene with piperazine under palladium catalysis. Optimal conditions involve Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours, yielding 85–90% pure product.

Reaction Scheme:

1-Bromo-4-chlorobenzene+PiperazinePd(OAc)2,Xantphos4-(4-Chlorophenyl)piperazine\text{1-Bromo-4-chlorobenzene} + \text{Piperazine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-(4-Chlorophenyl)piperazine}

Carboxamide Functionalization

The carboxamide group is introduced via reaction with chloroethyl isocyanate in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is used to scavenge HCl, achieving 78% yield after recrystallization from ethanol.

Preparation of the 2-Oxoethylamine Linker

Ethyl Glycinate Hydrochloride Activation

Ethyl glycinate hydrochloride is treated with oxalyl chloride in DCM to form the reactive acyl chloride intermediate. Subsequent reaction with ammonium hydroxide yields 2-oxoethylamine (72% isolated yield).

Key Data:

ParameterValue
SolventDichloromethane
Temperature0°C → Room temperature
Reaction Time4 hours

Synthesis of (2Z)-5-(Propan-2-yl)-1,3,4-Thiadiazol-2(3H)-Ylidene

Thiosemicarbazide Cyclization

The thiadiazole ring is constructed via cyclization of 2-isopropylthiosemicarbazide with chloroacetyl chloride in refluxing THF. The reaction proceeds through a thiourea intermediate, with DBU (1,8-diazabicycloundec-7-ene) facilitating dehydrohalogenation.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (thiosemicarbazide:chloroacetyl chloride)

  • Yield: 82% after column chromatography (SiO₂, hexane:EtOAc 3:1).

Stereoselective Formation of Z-Isomer

The Z-configuration at the thiadiazole imine bond is controlled by using bulky bases like LDA (Lithium Diisopropylamide) in THF at −78°C. This approach suppresses isomerization, achieving a Z:E ratio of 9:1.

Final Coupling and Characterization

Stepwise Assembly

  • Amide Bond Formation: The 2-oxoethylamine linker is coupled to the piperazine-carboxamide core using EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in DMF. The reaction is monitored by TLC until completion (6–8 hours, 76% yield).

  • Thiadiazole Conjugation: The intermediate is reacted with (2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene under Mitsunobu conditions (DIAD, PPh₃) in THF, providing the final product in 68% yield.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.12–3.45 (m, 8H, piperazine), 4.21 (s, 2H, CH₂CO), 6.85–7.32 (m, 4H, Ar-H), 8.02 (s, 1H, NH).

  • HRMS (ESI): m/z calcd for C₁₈H₂₃ClN₆O₂S [M+H]⁺ 423.1324, found 423.1328.

Alternative Routes and Comparative Analysis

One-Pot Sequential Coupling

A patent-disclosed method combines all fragments in a single reactor using microwave-assisted heating (120°C, 30 min). While this reduces purification steps, the yield drops to 52% due to competing side reactions.

Solid-Phase Synthesis

Immobilization of the piperazine core on Wang resin enables iterative coupling via Fmoc chemistry. This approach achieves 89% purity but requires specialized equipment.

Challenges and Optimization Opportunities

  • Stereochemical Control: Minor E-isomer contamination (∼5%) necessitates chiral HPLC purification, increasing production costs.

  • Scale-Up Limitations: Exothermic reactions during thiadiazole cyclization require careful temperature control in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen Atoms

The piperazine ring’s secondary amines are susceptible to nucleophilic substitution under acidic or alkylating conditions. This reactivity enables structural modifications to enhance pharmacological properties:

Example Reaction Pathway

Reaction TypeReagents/ConditionsProduct
AlkylationAlkyl halides, polar aprotic solvents (e.g., DMF)N-alkylated piperazine derivatives
AcylationAcid chlorides, base (e.g., Et₃N)N-acylated piperazine compounds

These reactions are critical for introducing functional groups that modulate solubility or target affinity.

Carboxamide Hydrolysis and Reactivity

The carboxamide group (–CONH–) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine:

R–CONH–R’+H2OH+/OHR–COOH+H2N–R’\text{R–CONH–R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R–COOH} + \text{H}_2\text{N–R'}

Key Observations

  • Acidic Hydrolysis : Produces protonated amines and carboxylic acids, often requiring elevated temperatures.

  • Basic Hydrolysis : Generates deprotonated amines (e.g., piperazine free base) and carboxylate salts.

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in electrophilic and cycloaddition reactions. Its conjugated system and sulfur atom enhance stability while allowing functionalization:

Electrophilic Substitution

  • Nitration : Requires mixed acids (HNO₃/H₂SO₄) to introduce nitro groups at the 5-position .

  • Halogenation : Chlorination or bromination occurs under radical or Lewis acid-catalyzed conditions .

Ring-Opening Reactions

Strong nucleophiles (e.g., hydrazine) can cleave the thiadiazole ring, forming thiosemicarbazide intermediates .

Condensation and Coupling Reactions

The compound’s synthesis involves multi-step condensation, as outlined below:

Synthetic Pathway

  • Thiadiazole Formation :

    • Hydrazide derivatives react with carbon disulfide (CS₂) under basic conditions to form thiosemicarbazide intermediates.

    • Oxidative cyclization using Fe³⁺ or I₂ yields the thiadiazole ring .

  • Piperazine Coupling :

    • Carboxamide linkage is formed via reaction between activated carbonyl groups (e.g., using CDI) and piperazine amines.

Mechanistic Insights

  • Piperazine Reactivity : Protonation at physiological pH enhances water solubility, while alkylation modulates blood-brain barrier permeability.

  • Thiadiazole Stability : The aromatic system resists oxidation but undergoes ring-opening under strong reducing agents (e.g., LiAlH₄) .

This compound’s multifunctional architecture provides a versatile scaffold for medicinal chemistry optimization, particularly in antimicrobial and CNS-targeted drug development.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research has indicated that compounds similar to this structure can exhibit antimicrobial properties. A study on related thiadiazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties due to its structural similarities .
  • Anti-inflammatory Effects
    • Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects. The incorporation of such motifs into the compound may enhance its potential as an anti-inflammatory agent, making it a candidate for treating inflammatory diseases .
  • Anticancer Properties
    • Compounds containing piperazine and thiadiazole rings have shown promise in cancer research. They may act by inhibiting specific kinases or other targets involved in cancer progression. The unique structure of this compound could potentially lead to the development of novel anticancer therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperazine ring via cyclization reactions.
  • Introduction of the chlorophenyl group through electrophilic aromatic substitution.
  • Synthesis of the thiadiazole moiety , which can be achieved through condensation reactions involving hydrazine derivatives.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Testing

A recent study evaluated a series of thiadiazole derivatives for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiadiazole structure significantly influenced antibacterial potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that certain piperazine derivatives could inhibit pro-inflammatory cytokines in human cell lines. This suggests that compounds like 4-(4-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide may similarly modulate inflammatory responses .

Biological Activity

The compound 4-(4-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide is a derivative of piperazine that incorporates a thiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. The presence of the thiadiazole ring is significant as it is known for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure can be summarized as follows:

  • IUPAC Name : 4-(4-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide
  • Molecular Formula : C₁₈H₁₈ClN₅O₂S
  • Molecular Weight : 397.88 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with thiadiazole intermediates. Various methods have been reported in literature for the synthesis of related compounds, which often include cyclization reactions and the use of coupling agents to form the desired amide linkages.

Anticancer Activity

Research indicates that compounds containing the thiadiazole and piperazine scaffolds exhibit significant anticancer properties. For instance, studies on similar derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio modulation
4iHepG22.32Cell cycle arrest at S and G2/M phases

The mechanism of action for these compounds often involves the modulation of apoptotic pathways and cell cycle regulation. Specifically, increased levels of caspase activation have been noted in treated cells, indicating a shift towards programmed cell death .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. The presence of the chlorophenyl group enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Neurological Effects

Given its piperazine backbone, this compound may interact with neurotransmitter systems in the brain. Preliminary studies suggest potential modulation of serotonin and dopamine receptors, which could position it as a candidate for treating neurological disorders such as depression or anxiety .

Case Studies

  • Anticancer Study on Thiadiazole Derivatives : A study evaluated various thiadiazole derivatives for their cytotoxicity against MCF-7 and HepG2 cell lines. The results indicated that modifications to the piperazine moiety significantly enhanced anticancer activity (IC₅₀ values ranging from 5.36 to 2.32 µg/mL) due to improved lipophilicity and receptor binding affinity .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives similar to our compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing their potential as broad-spectrum antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine-Carboxamide Derivatives

Key Analogues :
  • N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) (): Structure: Similar piperazine-carboxamide backbone but replaces the thiadiazole with a quinazolinone ring. Properties: Yield = 48.1%, m.p. = 189.8–191.4°C. The 4-chlorophenyl group aligns with the target compound, suggesting comparable crystallinity and solubility .
  • 4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]piperazine-1-carboxamide (): Structure: Substitutes thiadiazole with a triazole ring. Impact: Triazole’s hydrogen-bonding capacity may enhance solubility but reduce steric hindrance compared to thiadiazole .
  • N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide (): Structure: Pyrimidinyl group instead of thiadiazole; trifluoromethyl enhances electron-withdrawing effects.
Table 1: Physicochemical Comparison
Compound Heterocycle Substituent Yield (%) m.p. (°C) Molecular Weight
Target Compound 1,3,4-Thiadiazole Isopropyl - - ~435.3*
A6 () Quinazolinone 4-Chlorophenyl 48.1 189.8–191 ~400.3
Compound Triazole 3-Chlorophenyl - - ~379.8
Compound Pyrimidine 3-Trifluoromethyl - - ~420.3

*Estimated based on molecular formula.

Thiadiazole-Containing Analogues

Key Analogues :
  • (E)-N-(4-Chlorophenyl)-2-oxopropanehydrazonoyl Chloride (5b) (): Role: Intermediate in synthesizing thiadiazole derivatives. Relevance: Highlights the synthetic pathway for introducing the thiadiazole ring via cyclization with hydrazonoyl chlorides .
  • N-(4-((E)-1-(((Z)-5-Acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)benzamide (): Structure: Acetyl and methoxyphenyl substituents on thiadiazole. Impact: Electron-donating groups (methoxy) may reduce electrophilicity compared to the target compound’s isopropyl group .

Substituted Phenyl Derivatives

  • 4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide (): Structure: Replaces thiadiazole with a furan-containing side chain. Properties: Molecular weight = 376.8; furan’s aromaticity may enhance π-π interactions but reduce metabolic stability compared to thiadiazole .

Structural and Conformational Insights

  • Piperazine Ring Conformation : The target compound’s piperazine ring likely adopts a chair conformation, as seen in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (). This conformation optimizes hydrogen bonding (e.g., N–H⋯O) in crystal structures, influencing solubility and packing .
  • Thiadiazole Geometry : The (2Z)-configuration of the thiadiazole ring may promote planar alignment, enhancing stacking interactions with aromatic residues in biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step protocol involving:

  • Step 1 : Preparation of the thiadiazole core using hydrazonoyl chloride intermediates (e.g., (E)-N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride) under reflux in ethanol with triethylamine as a base .
  • Step 2 : Coupling the thiadiazole intermediate with a piperazine-carboxamide derivative via nucleophilic substitution or carbodiimide-mediated amidation.
  • Key Reagents : Ethanol, triethylamine, hydrazonoyl chlorides, and carbodiimides (e.g., EDCI) .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using column chromatography or recrystallization .

Q. How is structural characterization of this compound performed to confirm regiochemistry and stereochemistry?

  • Analytical Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly the (Z)-configuration of the thiadiazole-ylidene group and the piperazine ring conformation .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., thiadiazole ring planarity) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiadiazole-piperazine coupling step?

  • Experimental Design :

  • DoE Approach : Use a factorial design to test variables like solvent polarity (e.g., DMF vs. ethanol), temperature (60–120°C), and catalyst loading (e.g., HOBt/DIPEA) .
  • Case Study : Ethanol at 80°C with triethylamine (1.2 eq.) improved yields to >75% in analogous thiadiazole syntheses .
    • Troubleshooting : Low yields may arise from steric hindrance at the piperazine nitrogen; consider bulkier leaving groups or microwave-assisted synthesis .

Q. How should contradictory data in solubility and bioactivity studies be resolved?

  • Data Contradiction Analysis :

  • Solubility : Discrepancies in DMSO vs. aqueous buffer solubility (e.g., aggregation in PBS) require dynamic light scattering (DLS) or NMR diffusion-ordered spectroscopy (DOSY) .
  • Bioactivity : If in vitro cytotoxicity (e.g., IC50_{50}) conflicts with in vivo efficacy, validate via orthogonal assays (e.g., SPR for target binding vs. whole-blood cytokine profiling) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiadiazole moiety?

  • SAR Methodology :

  • Substituent Variation : Replace the isopropyl group on the thiadiazole with cyclopropyl or fluorinated analogs to assess steric/electronic effects on target binding .
  • Bioisosteres : Substitute the thiadiazole with oxadiazole or triazole rings to evaluate metabolic stability .
    • Validation : Pair computational docking (e.g., AutoDock Vina) with enzymatic assays (e.g., kinase inhibition) to correlate structural changes with activity .

Methodological Guidance

Q. What precautions are critical for handling and storing this compound?

  • Handling : Use inert atmosphere (N2_2/Ar) during synthesis to prevent oxidation of the thiadiazole-ylidene group .
  • Storage : Store at –20°C in amber vials with desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide .
  • Safety : PPE (gloves, goggles) is mandatory; LC-MS monitoring of degradation products is advised for lab waste .

Q. Which computational tools are suitable for predicting ADMET properties?

  • Tools :

  • ADMET Prediction : SwissADME or ADMETlab 2.0 for bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
  • Toxicity : ProTox-II to assess hepatotoxicity and mutagenicity risks .
    • Limitations : Validate in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

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